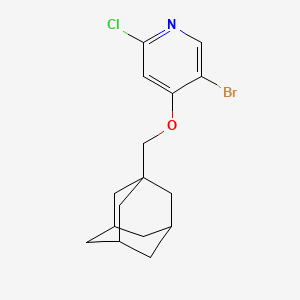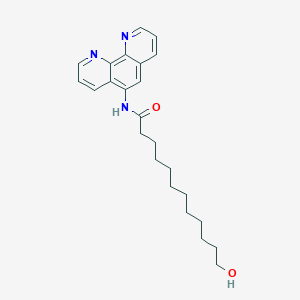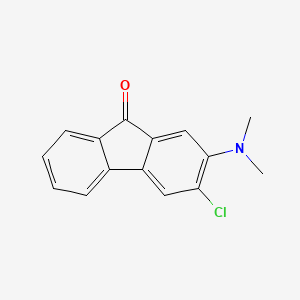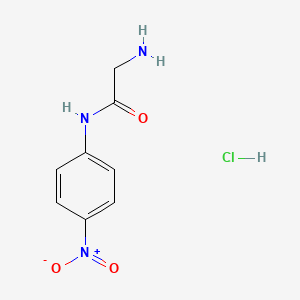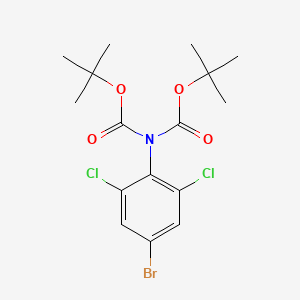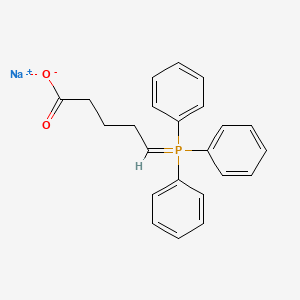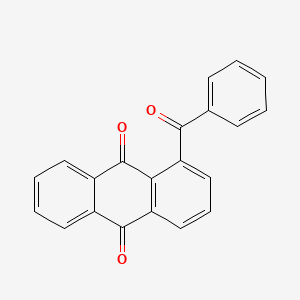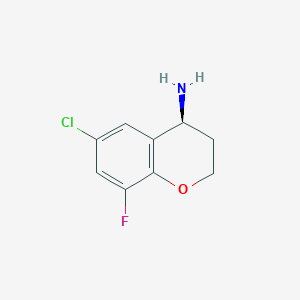
5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole typically involves multi-step procedures. One common method includes the reaction of 2,1,3-benzoxadiazole with 1-(2-chloroethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may explain its potential antipsychotic effects. The benzoxadiazole core can interact with various enzymes, potentially inhibiting their activity and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares a similar piperazine moiety but has a benzothiazole core.
4-(Piperazin-1-yl)-1,2,3-benzotriazole: Contains a benzotriazole core instead of benzoxadiazole.
1-(2-Piperazin-1-ylethyl)-2,3-dihydro-1H-benzimidazole: Features a benzimidazole core with a similar piperazine side chain.
Uniqueness
5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole is unique due to its specific combination of a benzoxadiazole core and a piperazine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H18Cl2N4O |
|---|---|
Peso molecular |
305.20 g/mol |
Nombre IUPAC |
5-(1-piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride |
InChI |
InChI=1S/C12H16N4O.2ClH/c1-9(16-6-4-13-5-7-16)10-2-3-11-12(8-10)15-17-14-11;;/h2-3,8-9,13H,4-7H2,1H3;2*1H |
Clave InChI |
KEFLLGQGCSYCEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=NON=C2C=C1)N3CCNCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)

